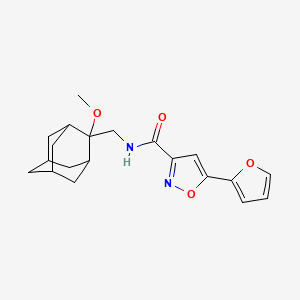
cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a cyclopentyl group, a fluorobenzyl group, a thioether linkage, and an imidazole ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring, for instance, is a versatile moiety that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, due to its complex structure, participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds. Research has demonstrated its role in the synthesis of γ-lactams through the addition and cyclization reactions involving thioureas and thioamides, highlighting its potential in creating fused thiazinone derivatives (Acheson & Wallis, 1982). Furthermore, its involvement in the synthesis of fluorophenyl thiophene methanone derivatives underscores its importance in material science and pharmaceutical applications, offering insights into the development of compounds with antibacterial, antifungal, and antioxidant properties (Nagaraju et al., 2018).
Catalysis and Organic Synthesis
The compound's utility extends to catalysis, where it contributes to efficient ruthenium(II)-based catalysts for C-N bond formation. This is crucial in organic synthesis, demonstrating its role in enhancing the efficiency of reactions under solvent-free conditions, thereby supporting sustainable chemical practices (Donthireddy et al., 2020). Additionally, it serves as a precursor in the microwave-assisted Fries rearrangement, leading to the synthesis of benzamide derivatives, further exemplifying its versatility in organic synthesis and the development of novel compounds (Moreno-Fuquen et al., 2019).
Pharmaceutical Research
In pharmaceutical research, the structure and reactivity of this compound contribute to the development of antimycobacterial agents, showcasing its potential in addressing infectious diseases (Miranda & Gundersen, 2009). Moreover, its application in synthesizing inhibitors for enzymes like CYP17 and CYP19 indicates its relevance in drug development, particularly in cancer and endocrine disorder therapies (Hartmann et al., 2004).
Material Science
The compound also finds applications in material science, particularly in the synthesis of polymeric thiophenes used in organic electronics, such as thin-film transistors and solar cells. This highlights its potential in contributing to advances in renewable energy technologies and electronic devices (Nagaraju et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKANTZKZOBTCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


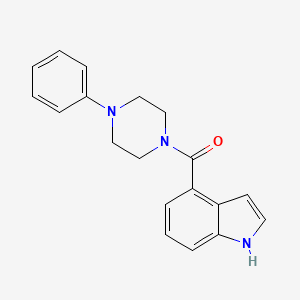

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
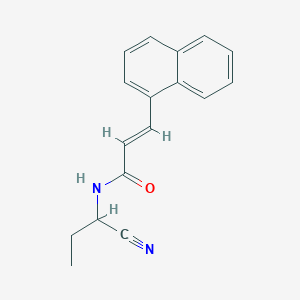

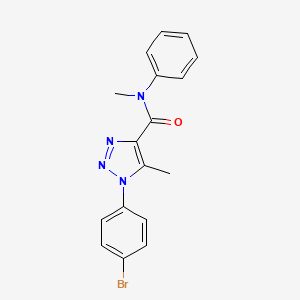
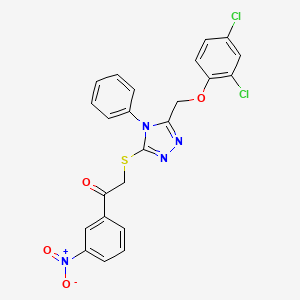
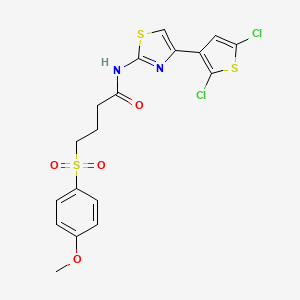


![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
